![molecular formula C12H8ClFN4OS B12592462 6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one CAS No. 646511-53-7](/img/structure/B12592462.png)
6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a purin-2-one core structure, which is modified with a 5-chloro-2-fluorophenylmethylsulfanyl group. The unique structural features of this compound make it an interesting subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one typically involves multiple steps, including the introduction of the 5-chloro-2-fluorophenylmethylsulfanyl group to the purin-2-one core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the use of Grignard reagents and stereoselective reductive deoxygenation has been reported in similar synthetic transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the efficiency and safety of the process. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the compound.
Aplicaciones Científicas De Investigación
6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one include other purin-2-one derivatives with different substituents. Examples include:
- 6-{[(5-Chloro-2-methylphenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one
- 6-{[(5-Fluoro-2-chlorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
646511-53-7 |
|---|---|
Fórmula molecular |
C12H8ClFN4OS |
Peso molecular |
310.74 g/mol |
Nombre IUPAC |
6-[(5-chloro-2-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H8ClFN4OS/c13-7-1-2-8(14)6(3-7)4-20-11-9-10(16-5-15-9)17-12(19)18-11/h1-3,5H,4H2,(H2,15,16,17,18,19) |
Clave InChI |
RAKAQSGPOFSPJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CSC2=NC(=O)NC3=C2NC=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)
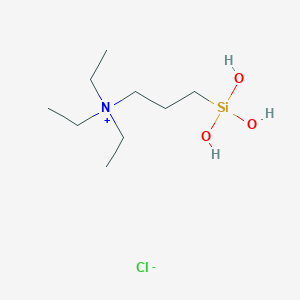
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)
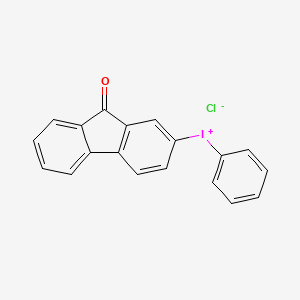
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
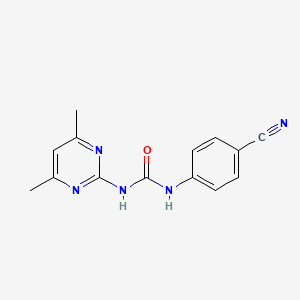

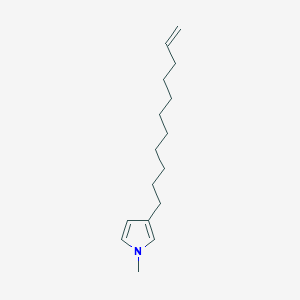
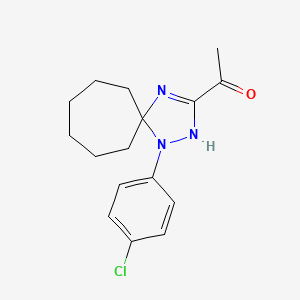
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
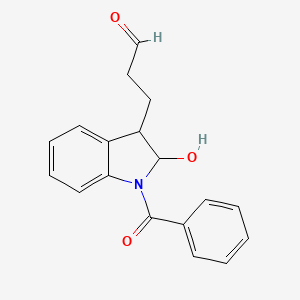
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
